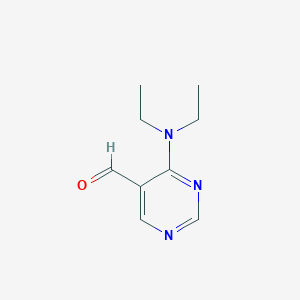
(4-(Pyrrolidin-1-yl)furan-2-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-(Pyrrolidin-1-yl)furan-2-yl)boronic acid” is a boronic acid derivative with a unique structure. It combines a furan ring and a pyrrolidine group, both attached to a boron atom. Boronic acids are essential in organic synthesis due to their ability to form stable complexes with transition metals, making them valuable reagents in cross-coupling reactions .
Vorbereitungsmethoden
Synthetic Routes:: Several synthetic routes exist for preparing this compound. One common method involves the Suzuki–Miyaura coupling reaction. In this process, an aryl or vinyl boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst. The boronic acid serves as the nucleophilic partner, leading to the formation of the desired product.
Reaction Conditions:: The reaction typically occurs under mild conditions, making it compatible with various functional groups. The choice of solvent, base, and temperature influences the yield and selectivity of the reaction.
Industrial Production:: While industrial-scale production methods may vary, the Suzuki–Miyaura coupling remains a key strategy for large-scale synthesis of boronic acids.
Analyse Chemischer Reaktionen
Reactions:: “(4-(Pyrrolidin-1-yl)furan-2-yl)boronic acid” can participate in various reactions, including:
Cross-Coupling Reactions: As mentioned earlier, it readily undergoes Suzuki–Miyaura coupling.
Oxidation and Reduction: Boronic acids can be oxidized to boronic esters or reduced to boranes.
Substitution Reactions: It can replace other functional groups in organic molecules.
Palladium Catalysts: Used in cross-coupling reactions.
Base (e.g., NaOH): Facilitates boronic acid activation.
Solvents (e.g., DMF, THF): Provide a suitable reaction medium.
Major Products:: The major product of the Suzuki–Miyaura coupling would be the desired aryl or vinyl-substituted boronic acid.
Wissenschaftliche Forschungsanwendungen
“(4-(Pyrrolidin-1-yl)furan-2-yl)boronic acid” finds applications in:
Medicinal Chemistry: As a building block for drug discovery.
Materials Science: For functional materials and polymers.
Catalysis: In various organic transformations.
Wirkmechanismus
The compound’s mechanism of action depends on its specific application. For instance, in drug development, it may interact with specific molecular targets, affecting cellular processes.
Eigenschaften
Molekularformel |
C8H12BNO3 |
|---|---|
Molekulargewicht |
181.00 g/mol |
IUPAC-Name |
(4-pyrrolidin-1-ylfuran-2-yl)boronic acid |
InChI |
InChI=1S/C8H12BNO3/c11-9(12)8-5-7(6-13-8)10-3-1-2-4-10/h5-6,11-12H,1-4H2 |
InChI-Schlüssel |
HXEAFAHRMMBSEL-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CO1)N2CCCC2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-aminophenyl)-4-[[[(2R,3S)-9-(dimethylamino)-5-[(2R)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-2,3,4,7-tetrahydro-1,5-benzoxazonin-2-yl]methyl-methylamino]methyl]benzamide](/img/structure/B13325655.png)
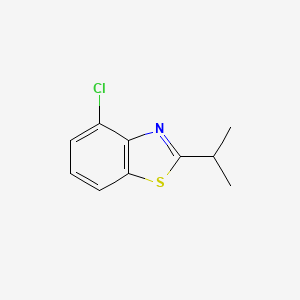
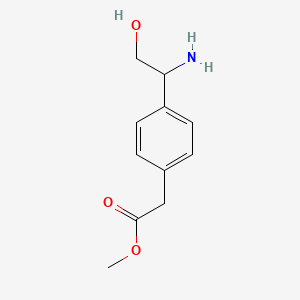
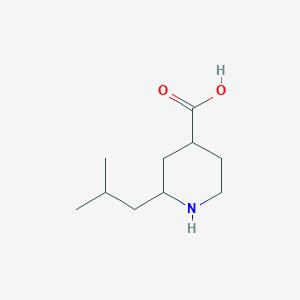
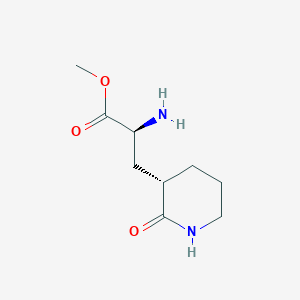
![1-Ethynyl-5-azaspiro[2.5]octane](/img/structure/B13325688.png)

![tert-Butyl (R)-8-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13325690.png)
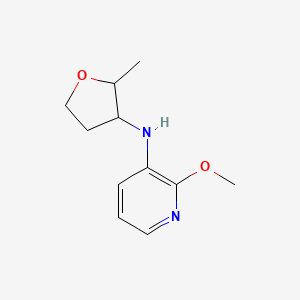
![4-{[1-(Furan-2-YL)ethyl]amino}cyclohexan-1-OL](/img/structure/B13325705.png)
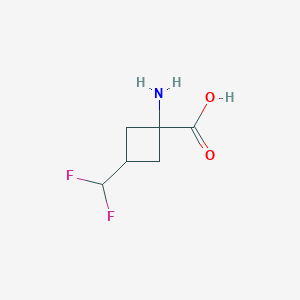

![((2R,3S,4S,5S,6R)-3,4,5,6-Tetrahydroxytetrahydro-2H-pyran-2-yl)methyl 2-((2-((2-(ethoxymethyl)-1-(2-hydroxy-2-methylpropyl)-1H-imidazo[4,5-c]quinolin-4-yl)amino)-2-oxoethyl)disulfanyl)acetate](/img/structure/B13325717.png)
